molecular formula C15H24O B7992742 3-(3-tert-Butylphenyl)-3-pentanol

3-(3-tert-Butylphenyl)-3-pentanol

Cat. No.: B7992742
M. Wt: 220.35 g/mol
InChI Key: QFCLYXXADVSSTM-UHFFFAOYSA-N
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Description

3-(3-tert-Butylphenyl)-3-pentanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-Butylphenyl)-3-pentanol typically involves the alkylation of 3-tert-butylphenol with a suitable alkylating agent under controlled conditions. One common method involves the reaction of 3-tert-butylphenol with 1-bromo-3-pentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-tert-Butylphenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-tert-Butylphenyl)-3-pentanone.

    Reduction: Formation of 3-(3-tert-Butylphenyl)-3-pentane.

    Substitution: Formation of 3-(3-tert-Butylphenyl)-3-pentyl halides or ethers.

Scientific Research Applications

3-(3-tert-Butylphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-tert-Butylphenyl)-3-pentanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl group can influence the compound’s lipophilicity and steric properties, affecting its overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butylphenol: Shares the tert-butylphenyl core but lacks the pentanol chain.

    3-tert-Butylphenyl-2-propanol: Similar structure with a shorter alkyl chain.

    3-tert-Butylphenyl-4-pentanol: Similar structure with the hydroxyl group positioned differently on the pentanol chain.

Uniqueness

3-(3-tert-Butylphenyl)-3-pentanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-(3-tert-butylphenyl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-6-15(16,7-2)13-10-8-9-12(11-13)14(3,4)5/h8-11,16H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCLYXXADVSSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC(=C1)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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